Cas no 1542585-06-7 (2-(4-aminothian-4-yl)propan-2-ol)
2-(4-aminothian-4-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2H-Thiopyran-4-methanol, 4-aminotetrahydro-α,α-dimethyl-
- 2-(4-aminothian-4-yl)propan-2-ol
- EN300-1644117
- 1542585-06-7
-
- Inchi: 1S/C8H17NOS/c1-7(2,10)8(9)3-5-11-6-4-8/h10H,3-6,9H2,1-2H3
- InChI Key: NQSVQAFPBBGJEH-UHFFFAOYSA-N
- SMILES: C(C1(CCSCC1)N)(O)(C)C
Computed Properties
- Exact Mass: 175.10308534g/mol
- Monoisotopic Mass: 175.10308534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 71.6Ų
Experimental Properties
- Density: 1.101±0.06 g/cm3(Predicted)
- Boiling Point: 281.1±25.0 °C(Predicted)
- pka: 14.97±0.29(Predicted)
2-(4-aminothian-4-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1644117-0.05g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-0.1g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 0.1g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-0.25g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-0.5g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 0.5g |
$1440.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-1.0g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-2.5g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 2.5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-5.0g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-10.0g |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1644117-50mg |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 50mg |
$1261.0 | 2023-09-22 | ||
| Enamine | EN300-1644117-100mg |
2-(4-aminothian-4-yl)propan-2-ol |
1542585-06-7 | 100mg |
$1320.0 | 2023-09-22 |
2-(4-aminothian-4-yl)propan-2-ol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 2-(4-aminothian-4-yl)propan-2-ol
Comprehensive Overview of 2-(4-aminothian-4-yl)propan-2-ol (CAS No. 1542585-06-7): Properties, Applications, and Industry Insights
2-(4-aminothian-4-yl)propan-2-ol, identified by its CAS number 1542585-06-7, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This molecule features a unique thiane ring structure with an amino substituent, combined with a propan-2-ol side chain, making it a versatile intermediate for synthetic applications. Its structural motif is particularly valuable in designing bioactive molecules, aligning with current trends in drug discovery and precision agriculture.
The compound’s chemical stability and solubility profile have spurred interest in its potential as a building block for small-molecule therapeutics. Researchers are exploring its utility in modulating enzyme activity or receptor binding, topics frequently searched in AI-driven drug design platforms. Notably, its 4-aminothiane core resembles fragments found in CNS-targeting drugs, a hot topic in neurology forums and PubMed queries.
From an industrial perspective, 1542585-06-7 is often discussed alongside green chemistry principles. Sustainable synthesis methods, such as catalytic hydrogenation or flow chemistry, are being optimized for this compound—addressing the demand for eco-friendly intermediates (a trending Google Scholar keyword). Regulatory databases like REACH and FDA guidelines emphasize its safe handling, though it remains non-listed under restricted categories.
Analytical characterization of 2-(4-aminothian-4-yl)propan-2-ol typically involves HPLC, NMR, and mass spectrometry—techniques central to quality control workflows. Recent patents highlight its role in crop protection formulations, resonating with searches for next-gen pesticides. Its logP and pKa values (frequently queried in Cheminformatics tools) suggest favorable bioavailability for certain applications.
Market analysts note rising procurement of CAS 1542585-06-7 by CDMOs (Contract Development and Manufacturing Organizations), driven by personalized medicine pipelines. The compound’s scalable synthesis aligns with cost-efficiency goals, a priority in pharma ROI discussions. Meanwhile, academic labs leverage it for heterocyclic diversification studies, a niche yet growing PubMed topic.
In summary, 2-(4-aminothian-4-yl)propan-2-ol exemplifies the convergence of structural ingenuity and applied chemistry. Its dual relevance in life sciences and material innovation ensures sustained interest, while SEO-optimized terms like "thiane-based scaffolds" and "high-purity intermediates" reflect user search trends. As AI-assisted molecular modeling advances, this compound’s role in rational design workflows is poised to expand further.
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